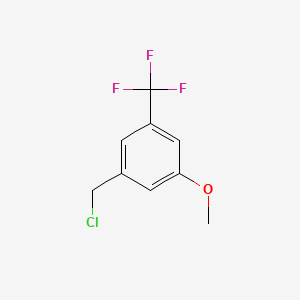

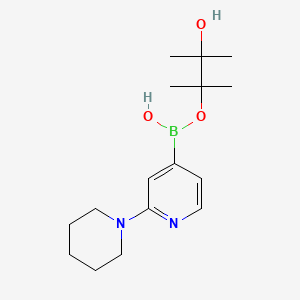

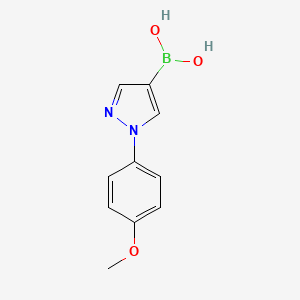

![molecular formula C23H41N5O8 B14083867 (4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate](/img/structure/B14083867.png)

(4Z)-cyclooct-4-en-1-yl N-(2-{2-[2-(2-{2-[2-(2-aminoacetamido)acetamido]acetamido}ethoxy)ethoxy]ethoxy}ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gly-Gly-Gly-PEG3-TCO is a heterobifunctional linker that contains a trans-cyclooctene (TCO) moiety and a tri-glycine (Gly-Gly-Gly) sequence connected via a three-unit polyethylene glycol (PEG3) spacer. This compound is primarily used in bio-conjugation and click chemistry applications, particularly in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Gly-PEG3-TCO involves several steps, starting with the preparation of the PEG3 spacer and the tri-glycine sequence. The PEG3 spacer is typically synthesized through the polymerization of ethylene oxide. The tri-glycine sequence is then attached to one end of the PEG3 spacer using standard peptide coupling techniques, such as the use of dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters .

The TCO moiety is introduced through a subsequent reaction, where the terminal amine group of the tri-glycine-PEG3 intermediate is reacted with a TCO-containing reagent under mild conditions. This step often involves the use of a coupling agent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of Gly-Gly-Gly-PEG3-TCO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Gly-PEG3-TCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazines. This reaction is highly selective and occurs rapidly under mild conditions, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The IEDDA reaction between Gly-Gly-Gly-PEG3-TCO and tetrazines typically requires no additional reagents or catalysts. The reaction proceeds efficiently in aqueous buffers at physiological pH, and the products are stable under these conditions .

Major Products

The major product of the IEDDA reaction between Gly-Gly-Gly-PEG3-TCO and tetrazines is a stable dihydropyridazine linkage. This product is highly stable and can be used in various bioconjugation applications, including the synthesis of ADCs and other targeted therapeutics .

Scientific Research Applications

Gly-Gly-Gly-PEG3-TCO has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

The mechanism of action of Gly-Gly-Gly-PEG3-TCO involves its ability to undergo rapid and selective IEDDA reactions with tetrazines. This bioorthogonal reaction allows for the efficient conjugation of biomolecules without interfering with other functional groups present in biological systems. The PEG3 spacer enhances the solubility and reduces steric hindrance, facilitating the conjugation process .

Comparison with Similar Compounds

Gly-Gly-Gly-PEG3-TCO is unique due to its combination of a TCO moiety, a tri-glycine sequence, and a PEG3 spacer. Similar compounds include:

Tetrazine-PEG linkers: These compounds contain a tetrazine group and a PEG spacer, and they react with TCO moieties in IEDDA reactions.

Fmoc-Gly-Gly-OH: A cleavable ADC linker used in the synthesis of ADCs, similar to Gly-Gly-Gly-PEG3-TCO but without the TCO moiety.

Succinic anhydride: Acts as a non-cleavable ADC linker, differing from Gly-Gly-Gly-PEG3-TCO in its non-cleavable nature.

Gly-Gly-Gly-PEG3-TCO stands out due to its rapid reaction kinetics, high selectivity, and biocompatibility, making it a valuable tool in various bioconjugation applications .

Properties

Molecular Formula |

C23H41N5O8 |

|---|---|

Molecular Weight |

515.6 g/mol |

IUPAC Name |

cyclooct-4-en-1-yl N-[2-[2-[2-[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C23H41N5O8/c24-16-20(29)27-18-22(31)28-17-21(30)25-8-10-33-12-14-35-15-13-34-11-9-26-23(32)36-19-6-4-2-1-3-5-7-19/h1-2,19H,3-18,24H2,(H,25,30)(H,26,32)(H,27,29)(H,28,31) |

InChI Key |

GUKWYRQLMOYPGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14083810.png)

![Methyl 1-(trimethylsilyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14083812.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083817.png)

![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)

![(8R,9S,10R,13S,14S,17R)-17-(1,2-13C2)ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14083844.png)